D-galactono-gamma-lactone
Overview
Description
D-galactono-gamma-lactone: is a chemical compound with the molecular formula C6H10O6 and a molecular weight of 178.14 g/mol . . This compound is a white crystalline solid that is soluble in water and commonly used in various biochemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: D-galactono-gamma-lactone can be synthesized through the oxidation of D-galactose. The process involves the use of an oxidizing agent such as bromine water or nitric acid under controlled conditions . The reaction typically proceeds as follows:
- Dissolve D-galactose in water.
- Add the oxidizing agent (e.g., bromine water) to the solution.
- Maintain the reaction mixture at a specific temperature (e.g., room temperature) for a certain period.
- Neutralize the reaction mixture and isolate the product through crystallization.
Industrial Production Methods: In industrial settings, this compound is produced using similar oxidation processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: D-galactono-gamma-lactone undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to produce D-galactaric acid.
Reduction: It can be reduced to form D-galactonic acid.
Hydrolysis: It can be hydrolyzed to yield D-galactose and water.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Major Products Formed:
Oxidation: D-galactaric acid.
Reduction: D-galactonic acid.
Hydrolysis: D-galactose and water.
Scientific Research Applications
D-galactono-gamma-lactone has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It serves as a substrate in enzymatic studies, particularly in the study of lactonase enzymes.
Industry: It is used in the production of food additives and pharmaceuticals.
Mechanism of Action
D-galactono-gamma-lactone exerts its effects through its involvement in the biosynthesis of ascorbic acid. The enzyme L-galactono-gamma-lactone dehydrogenase catalyzes the oxidation of this compound to L-ascorbic acid (vitamin C) in plants . This reaction is crucial for the production of vitamin C, which is essential for various physiological functions, including collagen synthesis and antioxidant defense.
Comparison with Similar Compounds
- L-gulonic acid gamma-lactone
- L-mannono-1,4-lactone
- D-mannonic acid gamma-lactone
- D-gulonic acid gamma-lactone
Comparison: D-galactono-gamma-lactone is unique in its specific role in the biosynthesis of ascorbic acid. While other similar compounds, such as L-gulonic acid gamma-lactone and D-gulonic acid gamma-lactone, also participate in related biochemical pathways, this compound is particularly significant in the context of vitamin C production .
Properties
IUPAC Name |
(3R,4S,5R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-5,7-10H,1H2/t2-,3+,4-,5-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZYCXMUPBBULW-KKQCNMDGSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C1C(C(C(=O)O1)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@@H]1[C@H]([C@H](C(=O)O1)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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